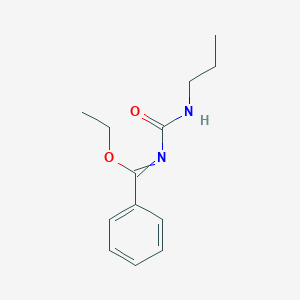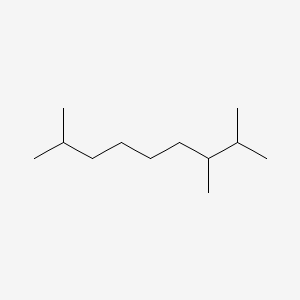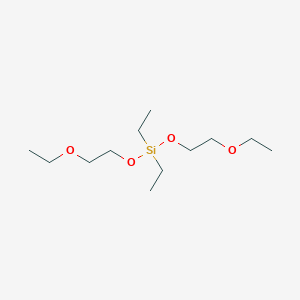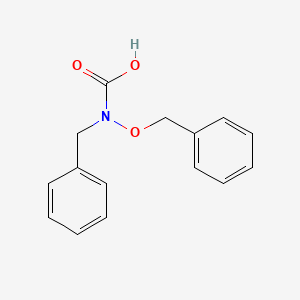
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are a class of five-membered ring heterocycles structurally related to imidazolidine. This compound features a saturated C3N2 nucleus, with a urea or amide functional group in the 2 or 4 positions .
Preparation Methods
The synthesis of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- involves multiple steps. One common method includes the amidation of phenylalanine with methylamine, followed by a condensation reaction with acetone . Industrial production methods often involve the use of specific catalysts to enhance the reaction efficiency and yield. The reaction conditions typically require controlled temperatures and pressures to ensure the desired product is obtained.
Chemical Reactions Analysis
2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its potential as an enzyme inhibitor. In medicine, it is being explored for its potential therapeutic effects, particularly in the treatment of certain diseases. In industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. It often acts by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes and enones in a rapid chemical equilibrium. This iminium activation lowers the substrate’s LUMO (Lowest Unoccupied Molecular Orbital), facilitating various chemical reactions .
Comparison with Similar Compounds
Similar compounds to 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- include other imidazolidinones such as 1,3-dimethyl-2-imidazolidinone and 4-imidazolidinone. These compounds share a similar core structure but differ in their functional groups and substituents. The uniqueness of 2,4-Imidazolidinedione, 5-benzoyl-1,3-bis(phenylsulfonyl)- lies in its specific functional groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
61957-79-7 |
|---|---|
Molecular Formula |
C22H16N2O7S2 |
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1,3-bis(benzenesulfonyl)-5-benzoylimidazolidine-2,4-dione |
InChI |
InChI=1S/C22H16N2O7S2/c25-20(16-10-4-1-5-11-16)19-21(26)24(33(30,31)18-14-8-3-9-15-18)22(27)23(19)32(28,29)17-12-6-2-7-13-17/h1-15,19H |
InChI Key |
XAQZEAHKSINHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(=O)N(C(=O)N2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4,4'-[(Pyridin-2-yl)methylene]bis(5-methyl-2,4-dihydro-3H-pyrazol-3-one)](/img/structure/B14560453.png)


![3-Nitroimidazo[1,2-a]pyridin-2-yl thiocyanate](/img/structure/B14560468.png)
![Indeno[2,1-b]pyran, 9-(3,4-dihydro-2-naphthalenyl)-2-(4-methylphenyl)-](/img/structure/B14560473.png)






![4-Pentylphenyl 4'-butyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560517.png)
